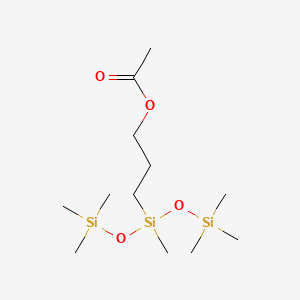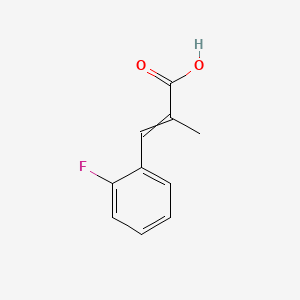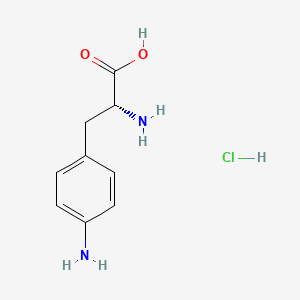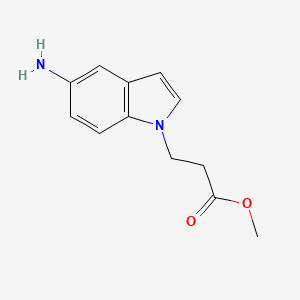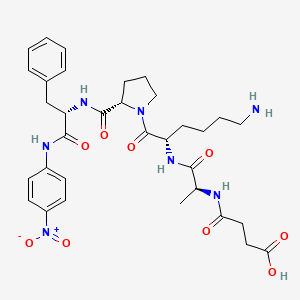
Suc-Ala-Lys-Pro-Phe-pNA
Descripción general
Descripción
Suc-Ala-Lys-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate . It is used for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . Furthermore, it is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
Chemical Reactions Analysis
Suc-Ala-Lys-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . The release of p-nitroanilide is monitored at 405-410 nm . This substrate can be used for inhibitor screening and kinetic analysis .Aplicaciones Científicas De Investigación
Interaction with Human Cyclophilin hCyp-18 : Suc-Ala-Lys-Pro-Phe-pNA and its derivatives bind to human cyclophilin hCyp-18, a peptidyl-prolyl cis/trans isomerase. This interaction helps in understanding the binding properties and functional sites of the enzyme (Demange et al., 2001).
Study of Proline Endopeptidase : The peptide has been used in the study of proline endopeptidase, an enzyme that catalyzes the hydrolysis of peptides at proline residues. This enzyme is involved in various biological processes, including the degradation of oxytocin (Soeda et al., 1984).
Exploration of Substrate Specificities of Enzymes : It serves as a substrate to study the specificities of peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein, contributing to the understanding of their physiological roles (Harrison & Stein, 1990).
Investigating Serine Proteases : The peptide is used to study the mechanistic origins of substrate selectivity in serine proteases, enzymes that catalyze the hydrolysis of peptide bonds (Case & Stein, 2003).
Characterization of Azotobacter vinelandii FKBP Family Members : It helps in characterizing the peptidyl-prolyl cis/trans isomerase activity of two recombinant FKBPs from Azotobacter vinelandii (Dimou et al., 2011).
Study of Fibrinolytic Serine Enzymes : Used in the characterization of an insoluble spleen fibrinolytic serine proteinase extracted from the human spleen (Okamoto et al., 1981).
Investigation of Proteolytic Enzymes : The peptide has been utilized to study the efficiency of new chromogenic substrates and inhibitors for various proteolytic enzymes like thermitase, subtilisin BPN', and alpha-chymotrypsin (Brömme & Fittkau, 1985).
Safety And Hazards
Propiedades
IUPAC Name |
4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O9/c1-21(35-28(41)16-17-29(42)43)30(44)37-25(10-5-6-18-34)33(47)39-19-7-11-27(39)32(46)38-26(20-22-8-3-2-4-9-22)31(45)36-23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H,35,41)(H,36,45)(H,37,44)(H,38,46)(H,42,43)/t21-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUAEFLRDYMVJQ-ZYEMSUIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Lys-Pro-Phe-pNA | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



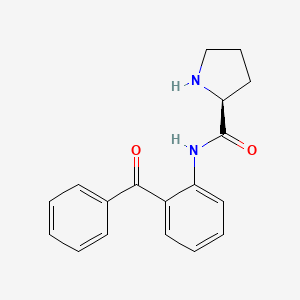
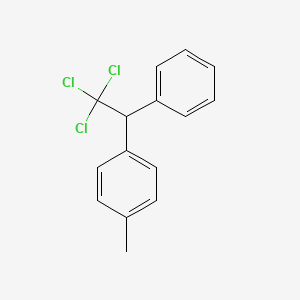
![3,3/'-(1,2-Diazenediyl)-bis[1-nitro-1H-1,2,4-triazole]](/img/no-structure.png)
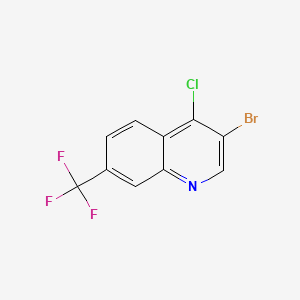
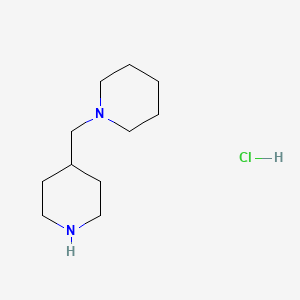
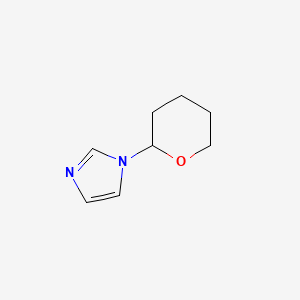
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)
